molecular formula C21H23N3O7 B558046 Boc-trp(for)-osu CAS No. 70601-13-7

Boc-trp(for)-osu

Cat. No.: B558046
CAS No.: 70601-13-7
M. Wt: 429.4 g/mol
InChI Key: UIJBLCAUIANFPJ-HNNXBMFYSA-N
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Description

The compound tert-butyloxycarbonyl-tryptophan(formyl)-N-hydroxysuccinimide ester, commonly known as Boc-tryptophan(formyl)-N-hydroxysuccinimide ester, is a derivative of tryptophan. It is widely used in peptide synthesis due to its ability to protect the amino group of tryptophan during chemical reactions. This protection is crucial for preventing unwanted side reactions and ensuring the desired peptide sequence is obtained.

Mechanism of Action

Target of Action

Boc-Trp(For)-OSu is a derivative of the amino acid tryptophan, which is protected by the tert-butyloxycarbonyl (Boc) group . The primary target of this compound is the peptide chain in peptide synthesis . The Boc group protects the amino acid during the synthesis process, preventing unwanted reactions .

Mode of Action

The this compound compound interacts with its targets through a process known as amide bond formation . This process involves the reaction of the compound with other amino acids or peptides to form a peptide bond, which is a key step in peptide synthesis . The Boc group in the compound serves as a protective group that prevents unwanted side reactions during this process .

Biochemical Pathways

The main biochemical pathway affected by this compound is peptide synthesis . In this pathway, the compound serves as a building block that is added to the growing peptide chain. The Boc group protects the amino acid during the synthesis process, ensuring that the peptide chain is formed correctly .

Pharmacokinetics

It’s important to note that the compound’s bioavailability would be influenced by factors such as its solubility and stability .

Result of Action

The result of the action of this compound is the successful synthesis of peptides with the correct sequence and structure . By protecting the amino acid during synthesis, the compound ensures that the peptide chain is formed correctly, without unwanted side reactions .

Action Environment

The action of this compound is influenced by various environmental factors. For instance, the compound’s reactivity and stability can be affected by factors such as temperature and pH . Additionally, the presence of other reactive groups can also influence the compound’s action .

Biochemical Analysis

Biochemical Properties

Boc-Trp(For)-Osu participates in biochemical reactions, particularly in the synthesis of peptides . It interacts with various enzymes and proteins during peptide synthesis. The Boc group in this compound is stable towards most nucleophiles and bases, making it an efficient reactant in organic synthesis .

Cellular Effects

The cellular effects of this compound are primarily related to its role in peptide synthesis . It influences cell function by contributing to the formation of peptides, which can impact cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

The molecular mechanism of this compound involves its role in peptide synthesis . The Boc group in this compound can be removed under acidic conditions, allowing the tryptophan to participate in peptide bond formation .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. For instance, the introduction of deuterium into this compound was possible at 150°C, which increased the deuterium content to 3.75 at./molecule .

Metabolic Pathways

This compound is involved in the metabolic pathway of peptide synthesis . It interacts with enzymes involved in this pathway, and its Boc group can be removed under certain conditions to allow for peptide bond formation .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are likely related to its role in peptide synthesis

Subcellular Localization

As a component involved in peptide synthesis, it is likely to be found wherever this process occurs within the cell .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyloxycarbonyl-tryptophan(formyl)-N-hydroxysuccinimide ester typically involves the protection of the amino group of tryptophan with a tert-butyloxycarbonyl group. This is followed by the formylation of the indole ring and the activation of the carboxyl group with N-hydroxysuccinimide ester. The reaction conditions often include the use of coupling reagents such as dicyclohexylcarbodiimide in anhydrous solvents like dichloromethane .

Industrial Production Methods

In industrial settings, the production of tert-butyloxycarbonyl-tryptophan(formyl)-N-hydroxysuccinimide ester is scaled up using continuous flow processes. These processes ensure consistent quality and yield while minimizing waste and reaction times .

Chemical Reactions Analysis

Types of Reactions

Tert-butyloxycarbonyl-tryptophan(formyl)-N-hydroxysuccinimide ester undergoes several types of chemical reactions, including:

Common Reagents and Conditions

    Coupling Reagents: Dicyclohexylcarbodiimide, N,N’-diisopropylcarbodiimide.

    Deprotection Reagents: Trifluoroacetic acid, hydrochloric acid.

    Formyl Group Removal: Hydrazine, sodium hydroxide.

Major Products Formed

    Amide Bonds: Formed during peptide coupling reactions.

    Free Amines: Resulting from the removal of the tert-butyloxycarbonyl group.

    Deformylated Tryptophan: Resulting from the removal of the formyl group.

Scientific Research Applications

Tert-butyloxycarbonyl-tryptophan(formyl)-N-hydroxysuccinimide ester is extensively used in scientific research, particularly in the fields of:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Tert-butyloxycarbonyl-tryptophan(formyl)-N-hydroxysuccinimide ester is unique due to the presence of both the formyl group on the indole ring and the N-hydroxysuccinimide ester group. This combination allows for selective reactions and protection during peptide synthesis, making it a valuable reagent in organic and peptide chemistry .

Properties

IUPAC Name

(2,5-dioxopyrrolidin-1-yl) (2S)-3-(1-formylindol-3-yl)-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H23N3O7/c1-21(2,3)30-20(29)22-15(19(28)31-24-17(26)8-9-18(24)27)10-13-11-23(12-25)16-7-5-4-6-14(13)16/h4-7,11-12,15H,8-10H2,1-3H3,(H,22,29)/t15-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UIJBLCAUIANFPJ-HNNXBMFYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC(CC1=CN(C2=CC=CC=C21)C=O)C(=O)ON3C(=O)CCC3=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)N[C@@H](CC1=CN(C2=CC=CC=C21)C=O)C(=O)ON3C(=O)CCC3=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H23N3O7
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

429.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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